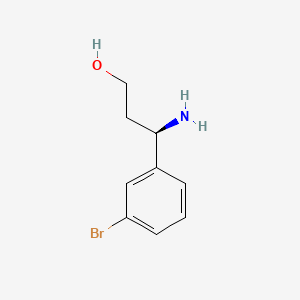

(3r)-3-Amino-3-(3-bromophenyl)propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (3r)-3-Amino-3-(3-bromophenyl)propan-1-ol is a chiral amino alcohol that contains a bromophenyl group. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are explored, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves stereospecific methods and the isolation of individual isomers. For instance, the synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate isomers, which are intermediates for S1P1 receptor agonists, has been achieved in gram quantities with high enantiomeric and diastereomeric excesses . This suggests that similar methods could potentially be applied to synthesize the stereoisomers of (3r)-3-Amino-3-(3-bromophenyl)propan-1-ol with high purity.

Molecular Structure Analysis

The molecular structure of beta-amino acids and related compounds has been studied using computational methods such as Density Functional Theory (DFT). For example, the zwitterionic structures of 3-Amino-3-(4-fluorophenyl)propionic acid have been computed and correlated with experimental IR and Raman spectra . These methods could be used to analyze the molecular structure of (3r)-3-Amino-3-(3-bromophenyl)propan-1-ol, including its vibrational modes and electronic properties.

Chemical Reactions Analysis

The reactivity of amino alcohols can be inferred from studies on similar compounds. Mannich bases, which are related to amino alcohols, have been synthesized through reactions with Grignard reagents . This indicates that (3r)-3-Amino-3-(3-bromophenyl)propan-1-ol could potentially undergo reactions with Grignard reagents to form various derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino alcohols and related compounds can be influenced by their structure. For example, the synthesis of 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols has shown that the presence of heterocyclic moieties can affect the potency and selectivity of these compounds as beta-adrenergic blocking agents . This suggests that the bromophenyl group in (3r)-3-Amino-3-(3-bromophenyl)propan-1-ol could similarly influence its physical and chemical properties, potentially affecting its biological activity.

特性

IUPAC Name |

(3R)-3-amino-3-(3-bromophenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAZYIGUHYEVEU-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@@H](CCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649634 |

Source

|

| Record name | (3R)-3-Amino-3-(3-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3r)-3-Amino-3-(3-bromophenyl)propan-1-ol | |

CAS RN |

1213827-47-4 |

Source

|

| Record name | (3R)-3-Amino-3-(3-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine](/img/structure/B1294011.png)

![6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1294015.png)

![5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1294027.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B1294029.png)

![[3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294031.png)

![[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294033.png)